4-ヒドロキシアトモキセチンシュウ酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

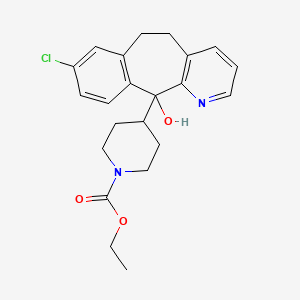

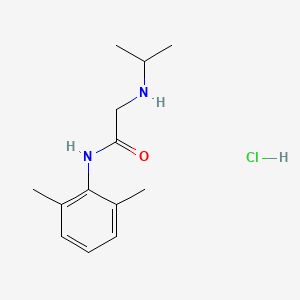

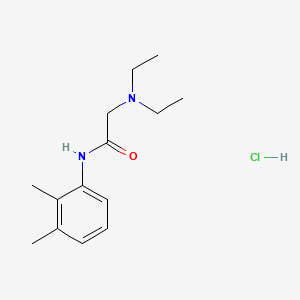

The synthesis of 4-Hydroxy Atomoxetine Oxalate involves several steps. The starting materials include Atomoxetine Hydrochloride, Sodium Hydroxide, Hydrogen Peroxide, Oxalic Acid, Ethanol, and Water. The process involves dissolving Atomoxetine Hydrochloride in water and treating it with Sodium Hydroxide to form Atomoxetine. This is then oxidized with Hydrogen Peroxide in the presence of a catalyst to form 4-Hydroxy Atomoxetine. The 4-Hydroxy Atomoxetine is then dissolved in Ethanol and treated with Oxalic Acid to form 4-Hydroxy Atomoxetine Oxalate.Molecular Structure Analysis

The molecular formula of 4-Hydroxy Atomoxetine Oxalate is C19H23NO6. The molecular weight is 361.40.Chemical Reactions Analysis

The major oxidative metabolite of Atomoxetine is 4-hydroxyatomoxetine . This metabolite is subsequently glucuronidated and excreted in urine . Biotransformation of atomoxetine to 4-hydroxyatomoxetine is primarily mediated by CYP2D6 .科学的研究の応用

医薬品基準

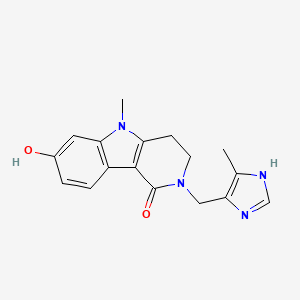

4-ヒドロキシアトモキセチンシュウ酸塩は、医薬品基準として使用されます {svg_1}. 医薬品基準は、分析機器の校正と分析方法のバリデーションに使用される参照物質です。 これらは、医薬品分析から得られた結果の精度と信頼性を確保します {svg_2}.

イオン交換クロマトグラフィー

この化合物は、イオン交換クロマトグラフィー(IC)アプリケーションで使用されます {svg_3}. ICは、水性サンプル中の陰イオンと陽イオンの分離と定量に使用される分析技術です {svg_4}. これは、環境または食品の分析と品質管理に適用できます {svg_5}.

アトモキセチン塩酸塩の合成

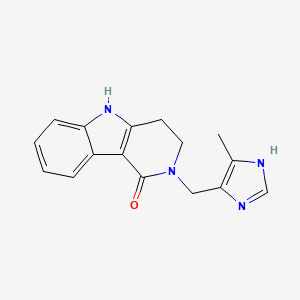

4-ヒドロキシアトモキセチンシュウ酸塩は、アトモキセチン塩酸塩の合成に役立ちます {svg_6}. アトモキセチン塩酸塩は、注意欠陥多動性障害の治療に使用される選択的ノルエピネフリン再取り込み阻害剤です {svg_7}.

新しい結晶形の開発

この化合物は、新しい結晶形の開発に使用されます {svg_8}. これらの新しい形態は、溶解度や安定性など、医薬品製剤にとって有利な異なる特性を持つ場合があります {svg_9}.

分離技術

4-ヒドロキシアトモキセチンシュウ酸塩は、アトモキセチン遊離塩基の分離技術に使用されます {svg_10}. これらの技術は、さらなる使用のために化合物を精製する上で重要になる可能性があります {svg_11}.

6. 中枢神経系活性に関する研究 4-ヒドロキシアトモキセチンシュウ酸塩は、中枢神経系活性を持つ化合物のクラスの一部です {svg_12}. これは、うつ病などの病状の治療法に関する研究に使用できます {svg_13}.

作用機序

Target of Action

4-Hydroxy Atomoxetine Oxalate is the primary oxidative metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . The primary target of 4-Hydroxy Atomoxetine Oxalate is the norepinephrine transporter . It has similar affinity for the norepinephrine transporter as Atomoxetine .

Mode of Action

4-Hydroxy Atomoxetine Oxalate inhibits the norepinephrine transporter, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which is thought to be one of the mechanisms by which the compound exerts its therapeutic effects .

Biochemical Pathways

The formation of 4-Hydroxy Atomoxetine Oxalate is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .

Pharmacokinetics

4-Hydroxy Atomoxetine Oxalate is rapidly glucuronidated and excreted in urine . The systemic plasma clearance of Atomoxetine is influenced by the activity of CYP2D6 . In extensive metabolizers, Atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolizers, Atomoxetine has a plasma half-life of 21.6 hours . The average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .

Result of Action

The inhibition of the norepinephrine transporter by 4-Hydroxy Atomoxetine Oxalate leads to an increase in norepinephrine concentration in the synaptic cleft, enhancing neurotransmission . This is thought to improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .

Action Environment

The action of 4-Hydroxy Atomoxetine Oxalate can be influenced by various environmental factors. For instance, the activity of CYP2D6, which is responsible for the formation of 4-Hydroxy Atomoxetine Oxalate, can be affected by other drugs that are metabolized by the same enzyme . Additionally, the bioavailability and clearance of Atomoxetine can be influenced by the individual’s metabolic capabilities .

Safety and Hazards

生化学分析

Biochemical Properties

4-Hydroxy Atomoxetine Oxalate is formed through the aromatic ring-hydroxylation of Atomoxetine, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . This enzyme is polymorphically expressed, resulting in two distinct populations: extensive metabolizers and poor metabolizers. The interaction between 4-Hydroxy Atomoxetine Oxalate and CYP2D6 is crucial for its formation and subsequent glucuronidation. Additionally, 4-Hydroxy Atomoxetine Oxalate exhibits similar affinity for the norepinephrine transporter as Atomoxetine, making it an equipotent inhibitor .

Cellular Effects

4-Hydroxy Atomoxetine Oxalate influences various cellular processes, particularly in the central nervous system. It increases norepinephrine levels in the synaptic cleft by inhibiting its reuptake, which enhances neurotransmission and improves attention and focus in individuals with ADHD . This compound also affects cell signaling pathways, particularly those involving norepinephrine, and can modulate gene expression related to neurotransmitter synthesis and release .

Molecular Mechanism

At the molecular level, 4-Hydroxy Atomoxetine Oxalate binds to the norepinephrine transporter, inhibiting its function and preventing the reuptake of norepinephrine into presynaptic neurons . This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, 4-Hydroxy Atomoxetine Oxalate may interact with other neurotransmitter systems, including dopamine and serotonin, although its primary action is on norepinephrine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy Atomoxetine Oxalate can vary over time. The compound is rapidly glucuronidated and excreted in urine, with its stability and degradation influenced by the activity of CYP2D6 . Long-term studies have shown that 4-Hydroxy Atomoxetine Oxalate can accumulate in poor metabolizers, leading to higher steady-state plasma concentrations compared to extensive metabolizers . This accumulation can result in prolonged therapeutic effects and potential adverse reactions.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 4-Hydroxy Atomoxetine Oxalate are dose-dependent. Higher doses of the compound can lead to increased norepinephrine levels and enhanced therapeutic effects, but may also result in adverse effects such as hyperactivity and cardiovascular changes . Threshold effects have been observed, with low doses providing therapeutic benefits without significant side effects, while high doses can cause toxicity and other adverse reactions .

Metabolic Pathways

4-Hydroxy Atomoxetine Oxalate is primarily metabolized through glucuronidation and excreted in urine . The formation of this compound is mediated by CYP2D6, which hydroxylates the aromatic ring of Atomoxetine. This metabolic pathway is crucial for the clearance of Atomoxetine and its metabolites from the body. Additionally, 4-Hydroxy Atomoxetine Oxalate can influence metabolic flux and alter the levels of other metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, 4-Hydroxy Atomoxetine Oxalate is transported and distributed through various mechanisms. It is highly bound to plasma albumin, which facilitates its distribution in total body water . The compound’s affinity for the norepinephrine transporter also influences its localization and accumulation in adrenergic neurons, where it exerts its therapeutic effects .

Subcellular Localization

4-Hydroxy Atomoxetine Oxalate is primarily localized in the synaptic cleft and presynaptic neurons, where it inhibits the norepinephrine transporter . This subcellular localization is essential for its function as a norepinephrine reuptake inhibitor. Additionally, the compound may undergo post-translational modifications that influence its targeting to specific cellular compartments and organelles .

特性

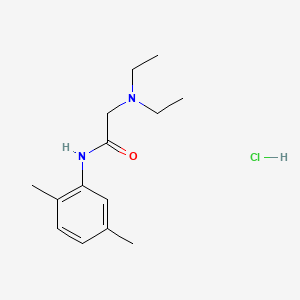

| { "Design of Synthesis Pathway": "The synthesis pathway for 4-Hydroxy Atomoxetine Oxalate involves the conversion of Atomoxetine Hydrochloride to 4-Hydroxy Atomoxetine, followed by its reaction with Oxalic Acid to form the oxalate salt.", "Starting Materials": [ "Atomoxetine Hydrochloride", "Sodium Hydroxide", "Hydrogen Peroxide", "Oxalic Acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Atomoxetine Hydrochloride is dissolved in water and treated with Sodium Hydroxide to form Atomoxetine.", "Step 2: Atomoxetine is then oxidized with Hydrogen Peroxide in the presence of a catalyst to form 4-Hydroxy Atomoxetine.", "Step 3: 4-Hydroxy Atomoxetine is dissolved in Ethanol and treated with Oxalic Acid to form 4-Hydroxy Atomoxetine Oxalate.", "Step 4: The product is filtered, washed with Ethanol, and dried to yield 4-Hydroxy Atomoxetine Oxalate." ] } | |

CAS番号 |

457634-21-8 |

分子式 |

C19H23NO6 |

分子量 |

361.40 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

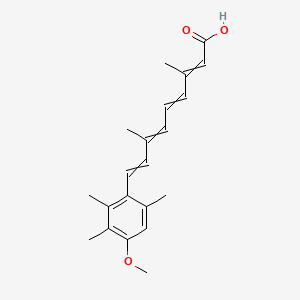

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)